![molecular formula C16H18ClN3 B1607432 1-[(6-Chloro-3-pyridinyl)methyl]-4-phenylpiperazine CAS No. 860787-10-6](/img/structure/B1607432.png)
1-[(6-Chloro-3-pyridinyl)methyl]-4-phenylpiperazine
Overview
Description
1-(6-Chloro-3-pyridinyl)methyl-4-phenylpiperazine (1-CPP) is a novel synthetic compound which has recently been studied for its potential applications in scientific research. It is a member of the piperazine family and is structurally related to other piperazine compounds such as phenylpiperazine and pyridylpiperazine. 1-CPP has a unique structure with a chloro-pyridinyl group, which is believed to be responsible for its distinct biological activities. This compound has been studied for its potential to act as an agonist or antagonist of various receptors in the body, as well as its ability to modulate the activity of enzymes. In addition, it has been used in several laboratory experiments to study its biochemical and physiological effects.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research efforts have led to the synthesis of several heterocyclic compounds using 1-[(6-Chloro-3-pyridinyl)methyl]-4-phenylpiperazine as a precursor or a core component. For instance, Ju Xiu-lian (2008) reported the synthesis of six new 4-(6-chloropyridine-3-methylene) substituted heterocyclic compounds, showcasing the versatility of this chemical in creating diverse molecular structures characterized by NMR, MS, and elemental analysis (Ju Xiu-lian, 2008). Similarly, the work by S. A. Al-Issa (2012) involved the creation of new series of pyridine and fused pyridine derivatives, highlighting the compound's utility in generating complex heterocyclic frameworks with potential for further chemical and biological investigation (S. A. Al-Issa, 2012).
Structural Characterization and Biological Evaluation
Further studies extend into the structural characterization and evaluation of the biological activities of derivatives. Z. Karczmarzyk and W. Malinka (2008) focused on the structural characterization of analgesic isothiazolopyridines of Mannich base type, including X-ray analysis, to understand the molecular conformations and interactions critical to their analgesic action (Z. Karczmarzyk & W. Malinka, 2008). These studies not only contribute to the chemical understanding of such derivatives but also open pathways for developing new therapeutic agents.
Antimicrobial and Anticonvulsant Properties
The compound and its derivatives have also been explored for antimicrobial and anticonvulsant properties. For example, H. Foks et al. (2005) synthesized new pyrazine and pyridine derivatives showing antibacterial activity, indicating the compound's relevance in creating bioactive agents capable of addressing microbial resistance (H. Foks et al., 2005). Additionally, J. Obniska et al. (2005) reported on the anticonvulsant properties of N-(4-methylpiperazin-1-yl)- and N-[3-(4-methylpiperazin-1-yl)propyl] derivatives, further illustrating the potential therapeutic applications of compounds synthesized from 1-[(6-Chloro-3-pyridinyl)methyl]-4-phenylpiperazine (J. Obniska et al., 2005).
properties
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]-4-phenylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3/c17-16-7-6-14(12-18-16)13-19-8-10-20(11-9-19)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUJECVYMIOYMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=C(C=C2)Cl)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363035 | |
Record name | 1-[(6-chloro-3-pyridinyl)methyl]-4-phenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818563 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[(6-Chloro-3-pyridinyl)methyl]-4-phenylpiperazine | |
CAS RN |
860787-10-6 | |
Record name | 1-[(6-chloro-3-pyridinyl)methyl]-4-phenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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